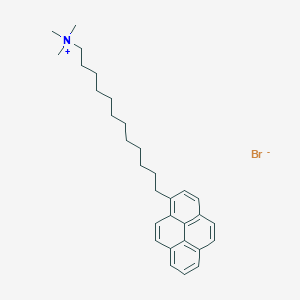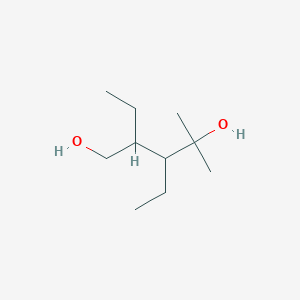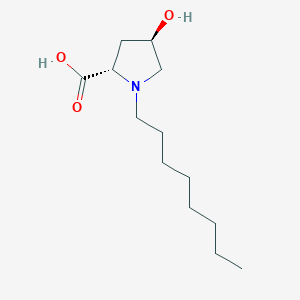
(4R)-4-Hydroxy-1-octyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Hydroxy-1-octyl-L-proline is a chiral amino acid derivative with a hydroxyl group at the fourth position and an octyl chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-1-octyl-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group is introduced at the fourth position of the proline ring through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Octylation: The octyl chain is then attached to the nitrogen atom of the proline ring. This step can be performed using octyl bromide (C₈H₁₇Br) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Hydroxy-1-octyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can
Properties
CAS No. |
90245-03-7 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-octylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-14-10-11(15)9-12(14)13(16)17/h11-12,15H,2-10H2,1H3,(H,16,17)/t11-,12+/m1/s1 |
InChI Key |
DVBBCRYVNGHUKI-NEPJUHHUSA-N |
Isomeric SMILES |
CCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCCCN1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
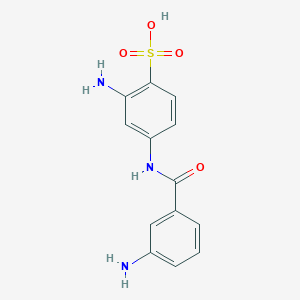
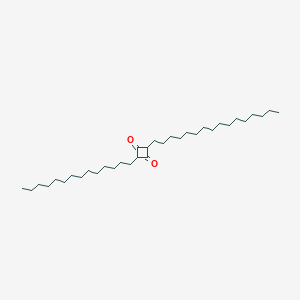
![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)
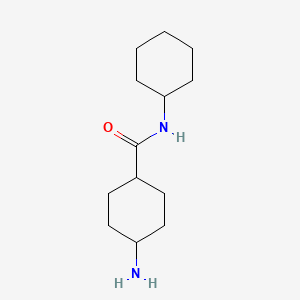
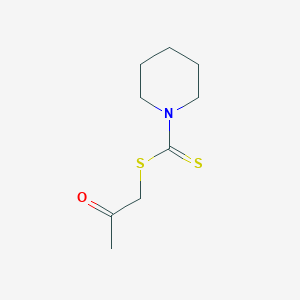
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
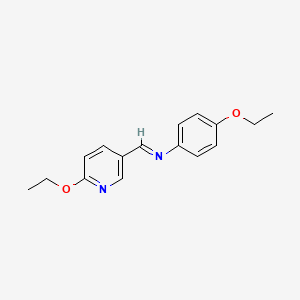
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)
